Balanced Pan-FGFR Potency vs. Comparators with Weak FGFR4 Activity
FGFR-IN-11 demonstrates a balanced, potent inhibition profile across all four FGFR isoforms. Crucially, its IC50 for FGFR4 (1.8 nM) is substantially lower (i.e., more potent) than that of several widely used pan-FGFR inhibitors. In contrast, the reversible inhibitors Pemigatinib and Infigratinib exhibit significantly weaker activity against FGFR4 (IC50s of 30 nM and 60 nM, respectively), while Erdafitinib shows reduced FGFR4 potency (5.7 nM) [1]. FGFR-IN-11's FGFR4 potency is also superior to the other covalent, irreversible inhibitor Futibatinib (FGFR4 IC50 = 3.7-8.3 nM) . This profile ensures effective and simultaneous inhibition of all four FGFRs, including the historically challenging FGFR4, in a single compound.
| Evidence Dimension | FGFR4 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Pemigatinib: 30 nM; Infigratinib: 60 nM; Erdafitinib: 5.7 nM; Futibatinib: 3.7 nM |
| Quantified Difference | 1.7- to 33-fold more potent against FGFR4 |
| Conditions | Biochemical kinase activity assay |
Why This Matters
Selecting FGFR-IN-11 provides robust FGFR4 inhibition, which is essential for studies in cancers driven by FGF19/FGFR4 signaling (e.g., hepatocellular carcinoma), a weakness of many other pan-FGFR inhibitors.
- [1] PMC. Table 1: Summary of selective FGFR inhibitors. https://pmc.ncbi.nlm.nih.gov/articles/PMC6604697/table/T1/ View Source
